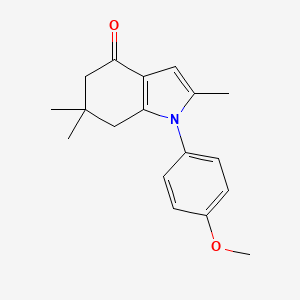

1-(4-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Beschreibung

1-(4-Methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a tetrahydroindol-4-one derivative characterized by a 4-methoxyphenyl substitution at position 1 and methyl groups at positions 2, 6, and 5. The compound shares structural similarities with pharmacologically active molecules, such as apixaban, which contains a tetrahydroindol-4-one core with a methoxyphenyl group and is used as an anticoagulant .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-12-9-15-16(10-18(2,3)11-17(15)20)19(12)13-5-7-14(21-4)8-6-13/h5-9H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXQEAHYSLVEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=C(C=C3)OC)CC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(4-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves several steps, typically starting with the preparation of the methoxyphenyl precursor. One common method includes the alkylation of 4-methoxyphenol followed by cyclization reactions to form the indole core. Industrial production methods often employ catalytic processes to enhance yield and purity. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired product with high efficiency .

Analyse Chemischer Reaktionen

1-(4-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the compound into its reduced forms, such as alcohols.

Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Wissenschaftliche Forschungsanwendungen

1-(4-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 1-(4-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

*Calculated based on structural analogy.

Methyl Group Modifications

- A related compound (CAS 69595-03-5, C11H15NO) has a melting point of 189.6–191.1°C, suggesting high crystallinity .

- 6,6-Dimethyl Configuration (): Common in analogs, this substitution simplifies synthesis but reduces steric bulk compared to trimethyl derivatives.

Complex Derivatives

- Trifluoromethylpyridinyl Substituent (): The compound 1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2,6,6-trimethyl- (C23H20ClF3N2O2, MW 448.87) demonstrates how heterocyclic extensions can enhance binding affinity in drug design, albeit with synthetic complexity .

- Apixaban (): Contains a tetrahydroindol-4-one core with a methoxyphenyl group and pyrazolopyridine-carboxamide, highlighting the scaffold’s versatility in anticoagulant development .

Biologische Aktivität

1-(4-Methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydroindole scaffold with a methoxyphenyl group and several methyl substituents. Its chemical formula is with a molecular weight of approximately 239.34 g/mol. The presence of the methoxy group enhances its lipophilicity and may influence its biological interactions.

Research indicates that this compound exhibits various pharmacological effects primarily through the modulation of neurotransmitter systems and enzyme inhibition:

- Serotonin Receptor Agonism : The compound acts as an agonist at the 5-HT1A serotonin receptor, which is implicated in mood regulation and anxiety disorders. This mechanism suggests potential applications in treating depression and anxiety .

- Antioxidant Activity : Studies have shown that compounds with similar structures possess antioxidant properties, which may contribute to neuroprotective effects against oxidative stress .

- Inhibition of Enzymes : The compound has demonstrated inhibitory effects on specific enzymes involved in neurodegenerative diseases, such as BACE-1 and γ-secretase, which are critical targets in Alzheimer's disease research .

Antidepressant Effects

In preclinical studies, the compound has shown significant antidepressant-like effects in animal models. For instance, in forced swim tests and tail suspension tests, it exhibited reduced immobility times comparable to standard antidepressants like fluoxetine. This suggests its potential as a novel antidepressant agent.

Neuroprotective Properties

The neuroprotective effects of this compound have been highlighted in studies focusing on oxidative stress models. It was found to reduce neuronal cell death induced by reactive oxygen species (ROS), indicating its potential utility in neurodegenerative conditions .

Anticancer Activity

The compound's structural analogs have been investigated for anticancer properties. Some derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, derivatives with similar tetrahydroindole structures have been reported to inhibit Hsp90, a protein involved in cancer cell survival .

Case Studies

-

Study on Antidepressant Activity :

- Objective : To evaluate the antidepressant potential of the compound.

- Method : Administered to rodents followed by behavioral tests.

- Results : Significant reduction in depressive-like behaviors was observed.

- : Supports further investigation into its use for anxiety and depression treatment.

-

Neuroprotection Against Oxidative Stress :

- Objective : Assess the neuroprotective effects of the compound.

- Method : In vitro assays using neuronal cell cultures exposed to oxidative stress.

- Results : The compound significantly reduced cell death and ROS levels.

- : Indicates potential for treating neurodegenerative diseases.

-

Anticancer Efficacy :

- Objective : Investigate the anticancer properties of structural analogs.

- Method : Testing against various cancer cell lines.

- Results : Induced apoptosis in several cancer types.

- : Promising lead for further development as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Model Used | Key Findings |

|---|---|---|---|

| Antidepressant | 5-HT1A receptor agonism | Rodent behavioral tests | Reduced immobility times similar to fluoxetine |

| Neuroprotection | Antioxidant activity | Neuronal cultures | Decreased ROS levels and cell death |

| Anticancer | Apoptosis induction | Cancer cell lines | Significant inhibition of proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.